molecular formula C17H15N3O2S B4088458 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole

3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole

Cat. No. B4088458
M. Wt: 325.4 g/mol
InChI Key: KGFLKNRYBDXHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have shown promising results in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is not yet fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole has significant biochemical and physiological effects on various biological systems. For instance, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity, which makes it an ideal candidate for drug development. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole. Some of the most promising areas of research include the development of new analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, this compound can also be explored for its potential applications in other fields, such as agriculture, environmental science, and others.
In conclusion, 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is a promising compound that has shown significant potential in various fields of scientific research. Its unique chemical structure and biological properties make it an attractive candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and others.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-benzylsulfanyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-20-16(13-7-8-14-15(9-13)22-11-21-14)18-19-17(20)23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFLKNRYBDXHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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